molecular formula C9H13N5 B13334787 5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13334787
M. Wt: 191.23 g/mol
InChI Key: XMGMDWHBHLCUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with methylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction mechanism involves the condensation of the aldehyde group with the hydrazine, followed by cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and catalysts would be tailored to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base, such as triethylamine, and are conducted at room temperature or slightly elevated temperatures.

Major Products Formed

    Oxidation: Pyrazole oxides

    Reduction: Reduced pyrazole derivatives

    Substitution: N-alkyl or N-acyl pyrazole derivatives

Scientific Research Applications

5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting or activating their function. This interaction can result in various biological effects, such as antimicrobial activity or anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
  • 1-Methyl-1H-pyrazol-5-ol
  • 1-Methyl-5-hydroxy-1H-pyrazole

Uniqueness

5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

5-methyl-1-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H13N5/c1-7-5-9(10)12-14(7)6-8-3-4-13(2)11-8/h3-5H,6H2,1-2H3,(H2,10,12)

InChI Key

XMGMDWHBHLCUJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NN(C=C2)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.